Cas no 799842-06-1 (Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate)

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate structure
799842-06-1 structure
Nome del prodotto:Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
Numero CAS:799842-06-1
MF:C16H17FN2O4S
MW:352.380586385727
MDL:MFCD16660485
CID:826799
PubChem ID:24865513

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
    • 4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methylsulfonyl)-5-Pyrimidinecarboxylic acid methyl ester
    • Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine- 5-carboxylate
    • METHYL 4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-(METHYLSULFONYL)PYRIMIDINE-5-CARBOXYLATE""
    • 4-(4-fluoro-phenyl)-6-isopropyl-2-methanesulfonyl-pyrimidine-5-carboxylic acid methyl ester
    • methyl 4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonyl-pyrimidine-5-carboxylate
    • Methyl 4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methylsulfonyl)-5-pyrimidinecarboxylate (ACI)
    • 4-(4-Fluorophenyl)-6-isopropyl-2-(methanesulfonyl)pyrimidine-5-carboxylic acid methyl ester
    • SCHEMBL4756219
    • DTXSID80647755
    • Methyl4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
    • Methyl 4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidine-5-carboxylate
    • AKOS016003256
    • YEMPJZCYHYWHGT-UHFFFAOYSA-N
    • AC-30581
    • methyl 4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carboxylate
    • Methyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carboxylate
    • 799842-06-1
    • FT-0671726
    • A24850
    • MDL: MFCD16660485
    • Inchi: 1S/C16H17FN2O4S/c1-9(2)13-12(15(20)23-3)14(10-5-7-11(17)8-6-10)19-16(18-13)24(4,21)22/h5-9H,1-4H3
    • Chiave InChI: YEMPJZCYHYWHGT-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(C(C)C)=NC(S(C)(=O)=O)=NC=1C1C=CC(F)=CC=1)OC

Proprietà calcolate

  • Massa esatta: 352.08900
  • Massa monoisotopica: 352.08930636g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 5
  • Complessità: 541
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Superficie polare topologica: 94.6Ų

Proprietà sperimentali

  • PSA: 94.60000
  • LogP: 3.67700

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Informazioni sulla sicurezza

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Dati doganali

  • CODICE SA:2933599090
  • Dati doganali:

    Codice doganale cinese:

    2933599090

    Panoramica:

    2933599090. Altri composti con anello pirimidina in struttura(Compresi altri composti con anello piperazina sulla struttura. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni regolamentari:niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933599090. altri composti contenenti nella struttura un anello pirimidina (anche idrogenato) o un anello piperazina. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A089003678-10g
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
799842-06-1 95%
10g
$787.50 2023-09-01
A2B Chem LLC
AD99921-1g
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
799842-06-1
1g
$4924.00 2024-04-19
Aaron
AR008LFH-1g
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
799842-06-1 95%
1g
$1541.00 2025-02-11
Chemenu
CM166553-5g
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
799842-06-1 95%
5g
$421 2021-08-05
Chemenu
CM166553-10g
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
799842-06-1 95%
10g
$701 2021-08-05
TRC
M303920-10mg
Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
799842-06-1
10mg
$ 196.00 2023-09-07
Aaron
AR008LFH-100mg
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
799842-06-1 95%
100mg
$541.00 2025-02-11
Chemenu
CM166553-1g
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
799842-06-1 95%
1g
$178 2024-07-23
Matrix Scientific
094406-250mg
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate, 95+%
799842-06-1 95+%
250mg
$2835.00 2023-09-06
TRC
M303920-100mg
Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
799842-06-1
100mg
$ 1605.00 2023-09-07

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Pyridine Solvents: Isopropanol ;  48 h, rt
2.1 Solvents: Dimethyl sulfoxide ;  22 h, 100 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
3.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetic acid ,  Acetone ;  2 h, rt
Riferimento
Synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxylate
Wang, Daolin; et al, Zhongguo Yaowu Huaxue Zazhi, 2004, 14(3), 148-149

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  2 h, rt
Riferimento
Synthesis of intermediate for rosuvastatin
Shao, Fei; et al, Jingxi Huagong, 2006, 23(2), 192-194

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ;  22 h, 100 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetic acid ,  Acetone ;  2 h, rt
Riferimento
Synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxylate
Wang, Daolin; et al, Zhongguo Yaowu Huaxue Zazhi, 2004, 14(3), 148-149

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Pyridine Solvents: Toluene ;  15 h, rt → reflux
2.1 Solvents: 1-Butanol ;  15 h, 100 °C
3.1 Reagents: Manganese oxide (MnO2) Solvents: Acetone ;  6 h, rt
Riferimento
A process for preparing intermediates of rosuvastatin calcium
, China, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
3.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  2 h, rt
Riferimento
Synthesis of intermediate for rosuvastatin
Shao, Fei; et al, Jingxi Huagong, 2006, 23(2), 192-194

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Acetone ;  6 h, rt
Riferimento
A process for preparing intermediates of rosuvastatin calcium
, China, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  2 h, rt
Riferimento
Synthesis of intermediate for rosuvastatin
Shao, Fei; et al, Jingxi Huagong, 2006, 23(2), 192-194

Synthetic Routes 8

Condizioni di reazione
1.1 Solvents: 1-Butanol ;  15 h, 100 °C
2.1 Reagents: Manganese oxide (MnO2) Solvents: Acetone ;  6 h, rt
Riferimento
A process for preparing intermediates of rosuvastatin calcium
, China, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetic acid ,  Acetone ;  2 h, rt
Riferimento
Synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxylate
Wang, Daolin; et al, Zhongguo Yaowu Huaxue Zazhi, 2004, 14(3), 148-149

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  18 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  0 °C; 0 °C → rt; 2 h, rt
3.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  2 h, rt
Riferimento
Synthesis of intermediate for rosuvastatin
Shao, Fei; et al, Jingxi Huagong, 2006, 23(2), 192-194

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Raw materials

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Preparation Products

Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd